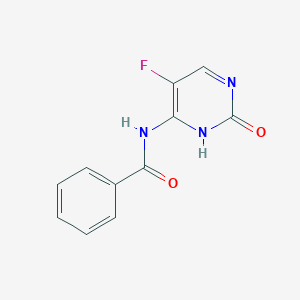

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

描述

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide belongs to a class of compounds that exhibit a wide range of biological and chemical properties due to the presence of fluorine and the dihydropyrimidinyl benzamide moiety. These compounds are often synthesized for their potential applications in medicinal chemistry, particularly due to their interactions with biological molecules and potential as therapeutic agents.

Synthesis Analysis

The synthesis of fluorinated benzamides and pyrimidine derivatives often involves nucleophilic substitution reactions, high-temperature cyclization, and carbodiimide methods. For instance, fluorinated enamides and ynamides have been utilized as precursors in heterocyclic synthesis, leading to the formation of compounds with unique electrophilic reactivity due to the presence of fluorine atoms (Meiresonne et al., 2015).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to characterize the molecular structure of fluorinated pyrimidine derivatives. These methods have elucidated the crystalline structure and molecular packing of similar compounds, showcasing how fluorine atoms influence the overall molecular geometry and intermolecular interactions (Deng et al., 2013).

Chemical Reactions and Properties

Fluorinated pyrimidine derivatives engage in various chemical reactions, including nucleophilic vinylic substitution and high-temperature cyclization, to yield a diverse array of heterocyclic compounds. The introduction of fluorine atoms significantly impacts the chemical reactivity and stability of these molecules, often enhancing their biological activity (Eleev et al., 2015).

科学研究应用

-

α-Glucosidase Inhibitors

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : 5-Fluoro-2-Oxindole derivatives, similar to your compound, have been synthesized and investigated as potential α-Glucosidase inhibitors . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .

- Methods and Procedures : A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory activities were investigated .

- Results and Outcomes : Most synthesized compounds presented potential inhibition on α-glucosidase. Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC 50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively .

-

Antiviral Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antiviral activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

-

Antibacterial Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Compounds similar to your compound have been used in the synthesis of Linezolid, an antibiotic used for the treatment of infections caused by Gram-positive bacteria .

- Methods and Procedures : Linezolid is synthesized using various chemical reactions .

- Results and Outcomes : Linezolid is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA). The main uses are infections of the skin and pneumonia, although it may be used for a variety of other infections .

-

Antioxidant Activity

- Scientific Field : Organic Chemistry, Biotechnology, and Health Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including antioxidant activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as antioxidants .

-

Anti-inflammatory Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anti-inflammatory activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anti-inflammatory agents .

-

Anticancer Activity

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives, which share a similar structure to your compound, have been found to possess various biological activities, including anticancer activity .

- Methods and Procedures : Various scaffolds of indole were synthesized for screening different pharmacological activities .

- Results and Outcomes : Indole derivatives have shown potential as anticancer agents .

安全和危害

未来方向

属性

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

CAS RN |

10357-07-0 | |

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)